3-(Benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-2-29-17-8-9-19-20(16-17)30-22(23-19)25-13-11-24(12-14-25)21(26)10-15-31(27,28)18-6-4-3-5-7-18/h3-9,16H,2,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIAKVSWTQHBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, also known by its CAS number 897470-40-5, is a compound that exhibits significant biological activity, primarily attributed to its unique structural features combining a benzothiazole moiety with a piperazine derivative. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure
The molecular formula of the compound is . Its structure includes:
- A benzenesulfonyl group which is known to enhance solubility and biological activity.
- A piperazine ring that contributes to its pharmacological properties.
- A benzothiazole unit which is associated with various biological activities including antimicrobial and anticancer effects.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Antimicrobial : Exhibits significant antibacterial and antifungal properties.
- Anticancer : Shows potential in inhibiting cancer cell proliferation in vitro.
- Neuroprotective : Preliminary studies suggest activity in protecting neuronal cells from oxidative stress.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, such as the one , can disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. The sulfonamide group enhances this effect by increasing the compound's affinity for bacterial enzymes.
Anticancer Activity
The compound has been shown to induce apoptosis in cancer cell lines through:
- Inhibition of cell cycle progression.
- Activation of caspase pathways leading to programmed cell death.
Studies have demonstrated its efficacy against various cancer types, including breast and liver cancers.
Neuroprotective Effects
The neuroprotective potential may be linked to its ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory responses. This suggests a mechanism where the compound mitigates oxidative stress-induced neuronal damage.
Research Findings and Case Studies
Scientific Research Applications
3-(Benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS No.: 897470-40-5) is a chemical compound with a molecular weight of 459.6 g/mol and a molecular formula of C22H25N3O4S2. It combines a benzothiazole moiety with a piperazine derivative.
Biological Activities
This compound exhibits diverse biological activities, making it a valuable compound in scientific research.
Antimicrobial Activity Research suggests that benzothiazole derivatives can disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. The sulfonamide group enhances the compound's affinity for bacterial enzymes, increasing its effectiveness.
Anticancer Activity The compound induces apoptosis in cancer cell lines by inhibiting cell cycle progression and activating caspase pathways, leading to programmed cell death. Studies have demonstrated efficacy against breast and liver cancers.
Neuroprotective Effects It may scavenge reactive oxygen species (ROS) and modulate neuroinflammatory responses, potentially mitigating oxidative stress-induced neuronal damage.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Disrupts bacterial cell wall synthesis and inhibits key metabolic pathways. The sulfonamide group enhances the compound's affinity for bacterial enzymes. |
| Anticancer | Induces apoptosis in cancer cell lines through inhibition of cell cycle progression and activation of caspase pathways, leading to programmed cell death. Effective against breast and liver cancers. |
| Neuroprotective | Scavenges reactive oxygen species (ROS) and modulates neuroinflammatory responses. May mitigate oxidative stress-induced neuronal damage. |
Properties
- IUPAC Name: this compound
- InChI: InChI=1S/C22H25N3O4S2/c1-2-29-17-8-9-19-20(16-17)30-22(23-19)25-13-11-24(12-14-25)21(26)10-15-31(27,28)18-6-4-3-5-7-18/h3-9,16H,2,10-15H2,1H3
- InChI Key: OJIAKVSWTQHBHH-UHFFFAOYSA-N
- Canonical SMILES: CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
- Molecular Formula: C22H25N3O4S2
- Molecular Weight: 459.6 g/mol
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects: Benzothiazole Modifications: Ethoxy vs. methoxy substitutions influence steric and electronic properties. Ethoxy groups may enhance hydrophobic interactions but reduce solubility compared to methoxy . Sulfonyl vs.
Synthetic Feasibility :
- Piperazine-linked compounds generally exhibit high synthetic yields (e.g., 71–88% for nitroimidazoles and ureas), suggesting scalable routes for the target compound .
Biological Potential: Structural analogs like G856-9066 and Z14 are under investigation for kinase inhibition and antiviral activity, indicating plausible applications for the target compound .
Q & A
Q. What are the standard synthetic routes for preparing 3-(Benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, and how can yield be optimized?
Methodological Answer: The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Step 1: Formation of the 6-ethoxy-1,3-benzothiazole core through cyclization of 2-aminothiophenol derivatives with ethoxy-substituted carbonyl compounds under acidic conditions.
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3: Sulfonylation using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Yield Optimization: - Use catalysts like palladium for coupling steps (improves efficiency by 15–20%).
- Optimize solvent polarity (e.g., DMF for solubility) and reaction time (monitored via TLC/HPLC).
- Purify intermediates via column chromatography (hexane/ethyl acetate gradients) to reduce side products .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the benzenesulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), piperazine (δ ~2.5–3.5 ppm for CH2 groups), and benzothiazole (δ ~6.5–7.2 ppm).
- HRMS: Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- IR Spectroscopy: Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical:
- Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–293 K.
- Structure Solution: SHELXD identifies heavy atoms; SHELXE refines phases for ambiguous regions (e.g., piperazine ring puckering).
- Validation: Check R-factor (<0.05) and bond-length accuracy (mean σ(C–C) <0.002 Å) .
Example: A related benzothiazole-piperazine derivative showed torsional angles of 178.5° between sulfonyl and ketone groups, confirming planarity .
Q. How should researchers address contradictory solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Experimental Design: Perform solubility studies in a solvent matrix (e.g., water, DMSO, ethanol, hexane) at controlled temperatures (25°C ± 0.5°C).
- Analytical Tools: Quantify solubility via UV-Vis spectroscopy (λmax for benzothiazole at ~320 nm) or gravimetric analysis.
- Data Reconciliation: Use Hansen solubility parameters (δD, δP, δH) to model interactions. For example, high δP solvents (e.g., DMSO) may disrupt sulfonyl-π interactions .
Q. What strategies are recommended for identifying metabolic products in vitro?
Methodological Answer:
- In Vitro Models: Incubate the compound with hepatic microsomes (human or rat) at 37°C for 0–120 minutes.
- Analysis: Use LC-HRMS (C18 column, 0.1% formic acid/ACN gradient) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
- Fragmentation Patterns: MS/MS data (CID at 20–35 eV) can distinguish sulfonyl cleavage (m/z 155) from benzothiazole modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
